molecular formula C17H27Cl2NO B1424024 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-90-4

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1424024
CAS No.: 1220035-90-4
M. Wt: 332.3 g/mol
InChI Key: MVYYSCHYETWCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a chlorinated phenoxy group, and a tert-pentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group. This is followed by the alkylation of the phenol with tert-pentyl bromide under basic conditions to form the tert-pentyl phenol.

    Coupling with Piperidine: The phenoxy intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is used in studies related to receptor binding and signal transduction.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(tert-pentyl)phenol: Similar structure but lacks the piperidine ring.

    4-(tert-Pentyl)phenoxyacetic acid: Contains a phenoxy group with a different substituent.

    2,6-Dichloro-4-(tert-pentyl)phenol: Contains additional chloro substituents.

Uniqueness

4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is unique due to the presence of both the piperidine ring and the chlorinated phenoxy group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

4-[[2-chloro-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-4-17(2,3)14-5-6-16(15(18)11-14)20-12-13-7-9-19-10-8-13;/h5-6,11,13,19H,4,7-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYYSCHYETWCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-90-4
Record name Piperidine, 4-[[2-chloro-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 4
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 5
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 6
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.